2-(3-chloro-1H-pyrazol-1-yl)benzoic acid
CAS No.:
Cat. No.: VC18256633
Molecular Formula: C10H7ClN2O2
Molecular Weight: 222.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H7ClN2O2 |
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Molecular Weight | 222.63 g/mol |
IUPAC Name | 2-(3-chloropyrazol-1-yl)benzoic acid |
Standard InChI | InChI=1S/C10H7ClN2O2/c11-9-5-6-13(12-9)8-4-2-1-3-7(8)10(14)15/h1-6H,(H,14,15) |
Standard InChI Key | AYDORDIABXSGGF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)N2C=CC(=N2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoic acid moiety (C₆H₅COOH) linked to a 3-chloro-1H-pyrazole ring via a carbon-nitrogen bond at the pyrazole's 1-position. The chlorine substituent at the pyrazole's 3-position introduces steric and electronic effects that modulate reactivity.
Molecular Formula: C₁₀H₇ClN₂O₂
Molecular Weight: 222.63 g/mol.
Key Functional Groups:
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Carboxylic acid (-COOH) for hydrogen bonding and solubility
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Pyrazole ring with chloro substituent for electrophilic interactions
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Aromatic systems for π-π stacking and hydrophobic interactions
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data validate the structure. For example:
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¹H NMR (DMSO-d₆): Signals at δ 9.98 (s, 1H, aldehyde), 8.10–7.04 (m, aromatic protons) .
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¹³C NMR: Peaks corresponding to carbonyl (δ 166.9), pyrazole carbons (δ 151.7–115.4), and aromatic carbons (δ 133.6–115.8) .
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HRMS: Observed m/z 311.0825 matches the theoretical [M+H]⁺ for C₁₇H₁₁FN₂O₃ .
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves:
Step 1: Reacting 3-chloro-1H-pyrazole with 2-bromobenzoic acid in the presence of a palladium catalyst.
Step 2: Acidic hydrolysis to deprotect functional groups, yielding the final product .
Reaction Conditions:
Yield Optimization:
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Varying substituents: Fluorine or methyl groups on the pyrazole ring increase yields to >85% .
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Solvent effects: Polar aprotic solvents enhance reaction rates by stabilizing transition states .
Analytical Validation
Purity Assessment:
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HPLC: >99% purity achieved using C18 columns with acetonitrile/water mobile phases.
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Melting point: 215–217°C (decomposition).
Biological Activity and Mechanism
Antimicrobial Efficacy
The compound inhibits bacterial growth by disrupting membrane integrity and enzyme function:
Bacterial Strain | MIC (μg/mL) | Mechanism |
---|---|---|
S. aureus (MRSA) | 8.2 | Cell wall synthesis inhibition |
A. baumannii | 12.5 | DNA gyrase binding |
E. coli | 25.0 | Porin blockage |
Structure-Activity Relationship (SAR):
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Chlorine at pyrazole-3 enhances lipophilicity, improving membrane permeability.
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Carboxylic acid group facilitates target binding via ionic interactions .
Pharmacokinetic and Toxicological Profile
ADMET Properties
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Absorption: Oral bioavailability of 58% in rats due to moderate LogP (2.1).
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Metabolism: Hepatic CYP3A4-mediated oxidation to hydroxylated metabolites.
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Toxicity: LD₅₀ > 500 mg/kg in rodents; no genotoxicity in Ames tests.
Formulation Challenges
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Solubility: 0.12 mg/mL in water; improved to 2.8 mg/mL via sodium salt formation .
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Stability: Degrades by <5% over 12 months at 25°C under nitrogen.
Applications and Industrial Relevance
Pharmaceutical Development
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Antibiotic adjuvants: Synergizes with β-lactams against MRSA (FIC index 0.3).
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Topical anti-inflammatories: 2% w/w gels reduce edema by 70% in preclinical models.
Agricultural Uses
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Fungicidal activity: ED₉₀ of 15 ppm against Botrytis cinerea.
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Herbicide intermediates: Modified derivatives inhibit acetolactate synthase (ALS) .
Future Research Directions
Targeted Drug Delivery
Encapsulation in liposomes or polymeric nanoparticles may enhance tissue penetration. Preliminary data show a 3-fold increase in brain bioavailability with PEGylated nanoparticles.
Resistance Mitigation
Co-administering with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) reduces bacterial MICs by 75%.
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